Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester
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Overview
Description
Ethynyl Estradiol 17-Acetate 3-(2’,3’,4’-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester is a prominent biomedical compound . It exhibits remarkable efficacy in combatting hormone-responsive cancers .
Molecular Structure Analysis
The molecular structure of this compound includes (8R,9S,10R,13S,14S,17R)-17-Acetyl-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta [α]phenanthren-17-yl hex-5-enoate Delta-9 (11)-Estradiol 17-Enanthate .Scientific Research Applications
Breast Cancer Treatment
This compound has shown significant potential in the therapeutic management of breast cancer . Its multifaceted mechanism inhibits tumor growth and curtails metastasis, making it a promising candidate for future breast cancer treatments.
Ovarian Cancer Treatment
Similar to its application in breast cancer, this compound has also demonstrated efficacy in the treatment of ovarian cancer . By inhibiting tumor growth and preventing metastasis, it could play a crucial role in managing this type of cancer.
Endometrial Cancer Treatment
The compound’s effectiveness isn’t limited to breast and ovarian cancers. It has also shown promise in the treatment of endometrial cancer . Its ability to inhibit tumor growth and metastasis could make it a valuable tool in the fight against this disease.
Mechanism of Action
Mode of Action
The compound exhibits remarkable efficacy in combatting hormone-responsive cancers . Its multifaceted mechanism inhibits tumor growth and curtails metastasis , likely through its interaction with estrogen receptors. By binding to these receptors, it may modulate gene expression and inhibit the proliferation of cancer cells.
Result of Action
The compound has been shown to inhibit tumor growth and curtail metastasis, proving invaluable in the therapeutic management of breast, ovarian, and endometrial cancers . These effects are likely a result of its interaction with estrogen receptors and subsequent modulation of gene expression.
properties
IUPAC Name |
methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17R)-17-acetyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O12/c1-8-35(47-21(5)39)16-14-27-26-11-9-22-17-23(10-12-24(22)25(26)13-15-34(27,35)6)45-33-31(44-20(4)38)29(43-19(3)37)28(42-18(2)36)30(46-33)32(40)41-7/h1,10,12,17,25-31,33H,9,11,13-16H2,2-7H3/t25-,26-,27+,28+,29+,30?,31+,33-,34+,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMVMOYDVQLQJF-XFKDZLFBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C4CCC5(C(C4CC3)CCC5(C#C)OC(=O)C)C)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC3=C(C=C2)[C@H]4CC[C@]5([C@H]([C@@H]4CC3)CC[C@]5(C#C)OC(=O)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethynyl Estradiol 17-Acetate 3-(2',3',4'-Tri-O-acetyl)-beta-D-glucuronide Methyl Ester |
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